molecular formula C13H13ClN2O3 B5168138 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B5168138
M. Wt: 280.70 g/mol
InChI Key: GBIJOJDGQHXSCT-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-5-methylphenol, undergoes a nucleophilic substitution reaction with a suitable acylating agent to form the phenoxy intermediate.

    Oxazole Ring Formation: The phenoxy intermediate is then reacted with a suitable reagent to introduce the oxazole ring. This step may involve cyclization reactions under specific conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide
  • 2-(2-chloro-5-methylphenoxy)-N-(1,2-oxazol-3-yl)acetamide
  • 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propionamide

Uniqueness

The uniqueness of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide lies in its specific structural features, such as the combination of the chlorinated phenoxy group and the oxazole ring. These features may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-8-3-4-10(14)11(5-8)18-7-13(17)15-12-6-9(2)19-16-12/h3-6H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIJOJDGQHXSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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